tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate
Description
Chemical Structure: tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: Not explicitly provided in evidence) is a pyrazole-based compound featuring a tert-butyl carbamate group at position 3 and an amino group at position 5 of the pyrazole ring. The N-1 position is substituted with a methyl group, conferring steric and electronic modifications critical for its reactivity and biological interactions.
For instance, tert-butyl carbamates are often introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic or neutral conditions .
Applications: Pyrazole-carbamate derivatives are frequently utilized as intermediates in medicinal chemistry, particularly in kinase inhibitor development (e.g., ) and as precursors for heterocyclic drug candidates . The amino group at position 5 enables further functionalization, such as cross-coupling or condensation reactions.
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14) |
InChI Key |
OZFJXZMYQQRIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
The Boc protection step universally employs dimethyl azidophosphate as a coupling agent, facilitating the reaction between carboxylic acids and tert-butyl alcohol. Kinetic studies suggest that the reaction proceeds via a mixed carbonate intermediate, with the azide group acting as a leaving group. Solvent selection (e.g., DMF vs. THF) critically impacts reaction rates, with polar aprotic solvents enhancing nucleophilicity of the tert-butoxide ion. For the nucleophilic substitution route, triflate intermediates exhibit superior reactivity compared to chlorides, reducing side reactions such as elimination.
Scalability and Industrial Relevance
Industrial applications favor the carboxylic acid route due to its compatibility with continuous flow chemistry. Recent advancements have replaced batch-wise bromination with microreactor systems, achieving 90% conversion in under 10 minutes. However, Boc deprotection remains a challenge, as residual TFA can protonate the free amine, necessitating rigorous neutralization. Emerging green chemistry approaches substitute dimethyl azidophosphate with polymer-supported carbodiimides, reducing waste generation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate and related compounds:
Key Comparative Insights:
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with nitro () or trifluoromethyl () groups, altering reactivity in electrophilic substitutions or hydrogen-bonding capacity . N-1 Substitution: Methyl (target compound) vs. phenyl () or difluoroethyl () groups influence steric bulk and pharmacokinetic properties. Bulky substituents (e.g., phenyl) may enhance target selectivity in drug design .
Synthetic Complexity :
- Multi-step syntheses (e.g., ) often employ cross-coupling (Suzuki) or iodination (), whereas simpler derivatives () use cyclization with hydrazines .
Biological Relevance: Kinase inhibitors () rely on pyrimidine or pyrazole-carbamate scaffolds for ATP-binding pocket interactions, where the amino group in the target compound could serve as a hydrogen-bond donor . Fluorinated derivatives () exhibit enhanced blood-brain barrier penetration, making them candidates for neurological targets .
Physicochemical Properties :
Biological Activity
Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and a tert-butyl carbamate group, suggests various biological activities, particularly in the context of enzyme inhibition and receptor modulation.
- Molecular Formula : C9H16N4O2
- Molar Mass : 212.25 g/mol
- Density : 1.23 g/cm³ (predicted)
- Boiling Point : 322.3 °C (predicted)
- pKa : 12.73 (predicted)
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor, potentially binding to the active sites of target enzymes, thereby modulating their activity. This interaction can lead to significant therapeutic effects, particularly in diseases where enzyme activity is dysregulated.
Enzyme Inhibition
Research indicates that compounds with similar structures have demonstrated enzyme inhibition capabilities. For instance:
- p38 MAPK Inhibition : Compounds related to pyrazole derivatives have shown IC50 values in the nanomolar range against p38 MAPK, a key enzyme involved in inflammatory responses (IC50 = 53 nM) .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties:
- Minimum Inhibitory Concentrations (MIC) : Compounds structurally similar to this compound have shown MIC values around 250 μg/mL against various bacterial strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The biological activity of this compound is also being explored in cancer research:
- Targeting EGFR Mutants : Similar pyrazole compounds have been studied for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer .
Case Studies
- Study on p38 MAPK Inhibition :
- Antimicrobial Efficacy Study :
Comparative Analysis with Related Compounds
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| tert-butyl N-(benzyloxy)carbamate | C₁₀H₁₃N₃O₂ | 0.85 |
| tert-butyl N-(2-bromoethyl)carbamate | C₁₀H₁₃BrN₂O₂ | 0.82 |
| tert-butyl (4-amino-1-methyl-1H-pyrazole) | C₉H₁₄N₄O₂ | 0.90 |
| tert-butyl (4-(4-bromo-1H-pyrazol)) | C₁₀H₁₄BrN₃O₂ | 0.78 |
This table illustrates how slight variations in chemical structure can influence biological activity and efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, and how can reaction conditions be optimized for higher yields?
- Answer : The compound is synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc anhydride). A typical procedure involves reacting the pyrazole-amine precursor with Boc anhydride in water at room temperature (RT) for 12–24 hours, followed by cold-water dilution and recrystallization to achieve yields >80% . Key optimizations include:
-
Molar ratio : Use 1.1 equivalents of Boc anhydride to drive the reaction to completion.
-
Solvent : Aqueous conditions minimize side reactions; anhydrous solvents (e.g., THF) may improve yields for moisture-sensitive intermediates.
-
Temperature : RT avoids decomposition of heat-sensitive intermediates.
Table 1: Example Reaction Conditions
Reagent Molar Ratio Solvent Time (hr) Yield Boc anhydride 1.1 eq H₂O 20 83%
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- 1H NMR : Diagnostic signals include a tert-butyl singlet at δ 1.43 and NH/amine protons at δ 6–8. Methyl groups on the pyrazole ring appear as singlets (δ ~2.87) .
- IR : Strong C=O stretches at ~1740 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (amide, if present) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 241 for [M+H]⁺) confirm molecular weight .
- HPLC : Purity >95% is achieved using C18 columns with UV detection at 254 nm .
Q. How can researchers purify this compound to remove unreacted starting materials?
- Answer : Recrystallization from cold water or benzene/hexane mixtures effectively removes Boc anhydride byproducts. For polar impurities, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under varying pH conditions during downstream functionalization?
- Answer : The Boc group is acid-labile (cleaved by TFA or HCl/dioxane) but stable under basic conditions (pH ≤10). This stability allows orthogonal protection strategies, such as Suzuki couplings (pH ~9) or nucleophilic substitutions, without deprotection . For example, in , the Boc group remained intact during a 20-day reaction with 2-chloroethyl isocyanate in benzene .
Q. How should researchers resolve discrepancies in 1H NMR data (e.g., unexpected splitting or missing NH signals) for tert-butyl carbamate derivatives?
- Answer : Contradictory NMR signals often arise from:
- Tautomerism : Pyrazole NH protons may exchange rapidly, causing broadening. Use D₂O shake tests to confirm exchangeable protons.
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve overlapping signals .
- 2D NMR : HSQC and HMBC correlations assign ambiguous proton-carbon relationships .
Q. What strategies enhance the biological activity of tert-butyl carbamate derivatives in medicinal chemistry applications?
- Answer : Structural modifications include:
-
Electron-withdrawing substituents : Fluorine or nitro groups on the pyrazole ring improve metabolic stability and target binding .
-
Stereochemistry : Chiral centers (e.g., hydroxycyclopentyl moieties) enhance selectivity for enzymes or receptors .
-
Prodrug design : Carbamates can mask amine functionalities, improving bioavailability .
Table 2: Bioactivity Optimization Strategies
Modification Target Interaction Example Application Fluorination Kinase inhibition Anticancer agents Chiral cyclopentyl Enzyme selectivity Anti-inflammatory drugs
Q. How can researchers design experiments to analyze air-sensitive intermediates in the synthesis of tert-butyl carbamates?
- Answer : Use Schlenk-line techniques or gloveboxes under inert gas (N₂/Ar). For example, tert-butyl carbamates with boronate esters ( ) require strict anhydrous conditions to prevent hydrolysis .
Contradiction Analysis
- vs. 12 : reports a 20-day reaction with 2-chloroethyl isocyanate, while achieves derivatives in 24 hours using hydrazines. This discrepancy highlights the need to tailor reaction times to electrophile reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
